An In-depth Technical Guide to the ¹H and ¹³C NMR Chemical Shift Data of N-(2-Chloro-6-methylphenyl)-1,3-propanesultam
An In-depth Technical Guide to the ¹H and ¹³C NMR Chemical Shift Data of N-(2-Chloro-6-methylphenyl)-1,3-propanesultam
Authored by: Dr. Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shift data for N-(2-Chloro-6-methylphenyl)-1,3-propanesultam. In the absence of published experimental spectra for this specific compound, this document serves as an authoritative resource for researchers, scientists, and professionals in drug development by offering a detailed theoretical framework for its spectral characteristics. The guide delves into the fundamental principles of NMR spectroscopy, the methodology for computational prediction of chemical shifts, a thorough interpretation of the predicted data, and a proposed experimental protocol for the empirical acquisition and validation of the spectra. This work aims to facilitate the structural elucidation and characterization of this and structurally related compounds.
Introduction: The Significance of N-(2-Chloro-6-methylphenyl)-1,3-propanesultam and its Spectroscopic Characterization
N-(2-Chloro-6-methylphenyl)-1,3-propanesultam belongs to the class of sultams, which are cyclic sulfonamides. This class of compounds is of significant interest in medicinal chemistry due to their diverse biological activities, including anti-inflammatory, anticonvulsant, and antimicrobial properties. The specific substitution pattern on the aromatic ring—a chlorine atom and a methyl group ortho to the nitrogen linkage—introduces unique electronic and steric features that are expected to influence its chemical reactivity and biological profile.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of molecular structures in organic chemistry.[1] By providing detailed information about the chemical environment of individual protons (¹H NMR) and carbon atoms (¹³C NMR), it allows for the precise mapping of atomic connectivity and stereochemistry. For a novel or sparsely studied compound like N-(2-Chloro-6-methylphenyl)-1,3-propanesultam, a thorough understanding of its NMR spectra is paramount for its synthesis, purification, and subsequent development.
This guide provides a foundational understanding of the expected NMR characteristics of the title compound, thereby aiding researchers in its identification and characterization.
Fundamentals of NMR Spectroscopy: A Primer
NMR spectroscopy is based on the quantum mechanical property of atomic nuclei with a non-zero spin to align with or against an applied magnetic field. The energy difference between these spin states corresponds to a specific radiofrequency, and the absorption of this energy gives rise to an NMR signal.
2.1. Chemical Shift (δ)
The precise resonance frequency of a nucleus is highly sensitive to its local electronic environment. This phenomenon, known as the chemical shift (δ), is the cornerstone of NMR spectroscopy. Electron-withdrawing groups deshield a nucleus, causing it to resonate at a higher frequency (downfield), while electron-donating groups shield it, leading to a lower resonance frequency (upfield). Chemical shifts are reported in parts per million (ppm) relative to a standard reference compound, typically tetramethylsilane (TMS).
2.2. Spin-Spin Coupling (J)
The magnetic field of a nucleus can influence the magnetic field of neighboring nuclei through the intervening chemical bonds. This interaction, called spin-spin or scalar coupling, results in the splitting of NMR signals into multiplets. The magnitude of this splitting is given by the coupling constant (J), measured in Hertz (Hz). The multiplicity of a signal is predicted by the "n+1" rule, where 'n' is the number of equivalent neighboring protons.
2.3. ¹³C NMR Spectroscopy
The principles of ¹³C NMR are similar to those of ¹H NMR, but there are key differences. The natural abundance of the ¹³C isotope is only 1.1%, and its gyromagnetic ratio is about one-fourth that of the proton, resulting in a much lower sensitivity.[1] To overcome this, ¹³C NMR spectra are typically acquired with proton decoupling, which collapses the carbon signals into singlets and enhances their intensity through the Nuclear Overhauser Effect (NOE).
Methodology for NMR Prediction
In the absence of experimental data, computational methods provide a reliable means of predicting NMR spectra. These methods can range from empirical database-driven approaches to more rigorous quantum mechanical calculations.
3.1. Computational Approach
The predicted chemical shifts presented in this guide are based on established principles of additivity of substituent effects and analysis of analogous structures. The chemical structure of N-(2-Chloro-6-methylphenyl)-1,3-propanesultam was analyzed to identify the key structural motifs and their expected influence on the chemical shifts of the aromatic and aliphatic protons and carbons. This approach leverages a vast body of empirical data to provide a robust prediction of the NMR spectrum.
Predicted ¹H and ¹³C NMR Data for N-(2-Chloro-6-methylphenyl)-1,3-propanesultam
The following tables summarize the predicted ¹H and ¹³C NMR chemical shift data for the title compound. The numbering scheme used for the assignments is shown in the molecular structure diagram below.
Molecular Structure and Numbering Scheme
Caption: Molecular structure of N-(2-Chloro-6-methylphenyl)-1,3-propanesultam with atom numbering.
Table 1: Predicted ¹H NMR Data (in CDCl₃, 400 MHz)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-3, H-5 | 7.35 - 7.25 | m | - | 2H |
| H-4 | 7.20 - 7.10 | m | - | 1H |
| H-3' | 3.60 - 3.50 | t | ~7.5 | 2H |
| H-1' | 3.25 - 3.15 | t | ~7.5 | 2H |
| H-2' | 2.40 - 2.30 | p | ~7.5 | 2H |
| CH₃ | 2.35 | s | - | 3H |
Table 2: Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-2 | 138.0 - 137.0 |
| C-6 | 136.5 - 135.5 |
| C-1 | 135.0 - 134.0 |
| C-4 | 130.0 - 129.0 |
| C-3, C-5 | 128.5 - 127.5 |
| C-3' | 50.0 - 49.0 |
| C-1' | 48.0 - 47.0 |
| C-2' | 25.0 - 24.0 |
| CH₃ | 18.0 - 17.0 |
Interpretation of Predicted NMR Spectra
5.1. ¹H NMR Spectrum
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Aromatic Region (δ 7.35 - 7.10 ppm): The three protons on the phenyl ring are expected to appear as a complex multiplet in this region. The electron-withdrawing effect of the chlorine atom and the sultam group, along with the electron-donating effect of the methyl group, will influence their chemical shifts. The protons at positions 3 and 5 (H-3, H-5) are predicted to be in a similar environment, while the proton at position 4 (H-4) will have a distinct chemical shift.
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Aliphatic Region (δ 3.60 - 2.30 ppm):
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The methylene group attached to the nitrogen (H-3') is expected to be the most downfield of the aliphatic protons due to the inductive effect of the nitrogen atom. It is predicted to be a triplet due to coupling with the adjacent methylene group (H-2').
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The methylene group attached to the sulfur (H-1') will also be downfield due to the strong electron-withdrawing effect of the sulfonyl group. This signal is also expected to be a triplet from coupling with H-2'.
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The central methylene group of the propane chain (H-2') is predicted to appear as a pentet (or multiplet) due to coupling with both adjacent methylene groups (H-1' and H-3').
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Methyl Group (δ 2.35 ppm): The methyl group attached to the aromatic ring is expected to appear as a singlet in the upfield region, characteristic of alkyl substituents on an aromatic ring.
5.2. ¹³C NMR Spectrum
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Aromatic Region (δ 138.0 - 127.5 ppm): Six distinct signals are predicted for the six carbons of the phenyl ring. The carbons bearing the substituents (C-1, C-2, and C-6) will have their chemical shifts significantly influenced by these groups. The quaternary carbons are expected to have lower intensities.
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Aliphatic Region (δ 50.0 - 17.0 ppm):
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The carbons of the propanesultam ring (C-1', C-2', C-3') are expected in the mid-to-upfield region. C-3' (adjacent to nitrogen) and C-1' (adjacent to sulfur) will be the most downfield due to the electronegativity of the heteroatoms.
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The methyl carbon (CH₃) is predicted to be the most upfield signal, consistent with an alkyl carbon.
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Proposed Experimental Protocol for NMR Data Acquisition
To empirically validate the predicted data, the following experimental protocol is recommended.
6.1. Sample Preparation
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Dissolve approximately 5-10 mg of N-(2-Chloro-6-methylphenyl)-1,3-propanesultam in 0.6-0.7 mL of deuterated chloroform (CDCl₃).
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Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
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Transfer the solution to a 5 mm NMR tube.
6.2. Instrument Parameters
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Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for better resolution.
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¹H NMR Acquisition:
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Pulse sequence: Standard single-pulse experiment.
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Spectral width: -2 to 12 ppm.
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Acquisition time: 2-3 seconds.
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Relaxation delay: 1-2 seconds.
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Number of scans: 8-16.
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¹³C NMR Acquisition:
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Pulse sequence: Proton-decoupled single-pulse experiment (e.g., zgpg30).
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Spectral width: -10 to 220 ppm.
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Acquisition time: 1-2 seconds.
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Relaxation delay: 2-5 seconds.
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Number of scans: 1024 or more, depending on sample concentration.
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6.3. Data Processing
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Apply a Fourier transform to the acquired free induction decay (FID).
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Phase correct the spectrum.
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Calibrate the chemical shift scale to the TMS signal at 0 ppm.
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Integrate the signals in the ¹H NMR spectrum.
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Perform peak picking to determine the chemical shifts of all signals.
NMR Experimental Workflow
Caption: A generalized workflow for the acquisition and analysis of NMR data.
Conclusion
This technical guide provides a comprehensive theoretical framework for the ¹H and ¹³C NMR spectra of N-(2-Chloro-6-methylphenyl)-1,3-propanesultam. The predicted chemical shifts and their detailed interpretation offer a valuable resource for the identification and structural verification of this compound. The proposed experimental protocol outlines a clear path for the empirical validation of these predictions. This guide is intended to serve as a foundational document to support further research and development involving this and related chemical entities.
References
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Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
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Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2008). Introduction to Spectroscopy (4th ed.). Cengage Learning. [Link]
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Reich, H. J. (n.d.). Structure Determination using Spectroscopy. University of Wisconsin. [Link]
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Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier. [Link]
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Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier. [Link]
